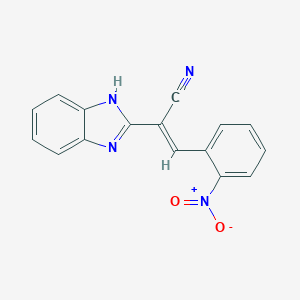
19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester, also known as NAM, is a synthetic compound that belongs to the family of naphthoyl fatty acids. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. 19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester has been shown to inhibit the activation of NF-κB and MAPKs, which are involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. Additionally, 19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester has been found to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester in lab experiments is its relatively low toxicity compared to other anti-inflammatory and anti-cancer compounds. However, 19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester has limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of 19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the mechanism of action of 19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester and to identify its molecular targets. Finally, the development of more efficient synthesis methods and improved formulations of 19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester could enhance its potential as a therapeutic agent.
In conclusion, 19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester is a promising compound that exhibits anti-inflammatory and anti-cancer properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester could lead to the development of novel therapies for inflammatory diseases and cancer.
Métodos De Síntesis
19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester can be synthesized through a multi-step process involving the condensation of 2-naphthol with methyl 5,8,11,14-eicosatetraenoate, followed by oxidation and esterification. The purity of the final product can be confirmed through various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester has been studied for its potential use in various scientific research applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. Additionally, 19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins.
Propiedades
Número CAS |
133983-28-5 |
|---|---|
Nombre del producto |
19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester |
Fórmula molecular |
C34H27OP |
Peso molecular |
488.7 g/mol |
Nombre IUPAC |
[(6E,9E,12E,15E)-20-methoxy-20-oxoicosa-6,9,12,15-tetraen-2-yl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C32H40O4/c1-27(36-32(34)30-25-20-23-28-22-18-19-24-29(28)30)21-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-26-31(33)35-2/h4-7,10-13,18-20,22-25,27H,3,8-9,14-17,21,26H2,1-2H3/b6-4+,7-5+,12-10+,13-11+ |
Clave InChI |
LSJKXLUDFFHREZ-DLMKAYHGSA-N |
SMILES isomérico |
CC(CCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OC)OC(=O)C1=CC=CC2=CC=CC=C21 |
SMILES |
CC(CCCC=CCC=CCC=CCC=CCCCC(=O)OC)OC(=O)C1=CC=CC2=CC=CC=C21 |
SMILES canónico |
CC(CCCC=CCC=CCC=CCC=CCCCC(=O)OC)OC(=O)C1=CC=CC2=CC=CC=C21 |
Sinónimos |
19-HETE naphthaloyl methyl ester 19-HETE-Me 19-naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester naphthylated 19-HETE methyl este |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B236371.png)
![5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236372.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide](/img/structure/B236374.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B236386.png)


![methyl 7-(hydroxymethyl)-2,4a,5,7a-tetrahydro-1H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B236409.png)
![4-fluoro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236410.png)
![2-(3,5-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B236418.png)
![2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B236419.png)
![Isopropyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B236421.png)
![4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236425.png)
![2,4-dichloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236430.png)